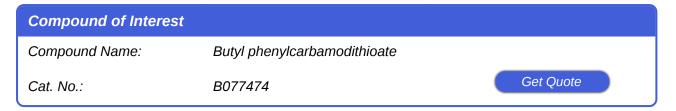


# An In-depth Technical Guide to Butyl Phenylcarbamodithioate: Structure, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of **butyl phenylcarbamodithioate**, a dithiocarbamate derivative. Due to the ambiguity of its common name, this document addresses the two most probable isomeric structures: N-butyl-N-phenyldithiocarbamate and S-butyl N-phenylcarbamodithioate. The guide details the chemical structure, physicochemical properties, and synthesis of these compounds. It further outlines general experimental protocols for their characterization. While specific biological data for **butyl phenylcarbamodithioate** is limited, this guide discusses the known biological activities and mechanisms of action of related dithiocarbamate compounds, which are recognized for their metal-chelating properties and potential as enzyme inhibitors.[1][2][3][4] This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this class of compounds.

# **Chemical Structure and Isomerism**

The name "butyl phenylcarbamodithioate" does not uniquely identify a single chemical structure. Carbamodithioates, also known as dithiocarbamates, are organosulfur compounds characterized by the functional group R<sub>2</sub>NCS<sub>2</sub>-.[1] The ambiguity in the name "butyl



**phenylcarbamodithioate**" arises from the possible positions of the butyl and phenyl groups relative to the nitrogen and sulfur atoms. The two most plausible isomers are:

- N-butyl-N-phenyldithiocarbamate: In this isomer, both the butyl and the phenyl groups are attached to the nitrogen atom.
- S-butyl N-phenylcarbamodithioate: Here, the phenyl group is attached to the nitrogen atom, and the butyl group is attached to one of the sulfur atoms.

The chemical structures of these two isomers are presented in the table below.

# **Physicochemical and Spectroscopic Properties**

Detailed experimental data for the specific isomers of **butyl phenylcarbamodithioate** are not readily available in the public domain. However, data for related dithiocarbamate compounds can provide an estimation of their properties. The following tables summarize the available computed and experimental data for closely related structures.

Table 1: Physicochemical Properties of **Butyl Phenylcarbamodithioate** Isomers and Related Compounds



Property	N-butyl-N- phenyldithioca rbamate (Predicted)	S-butyl N- phenylcarbam odithioate (Predicted)	secButyl N- phenyl carbamate (Experimental) [5][6]	Phenyl n- butylcarbamat e (Computed) [7]
Molecular Formula	C11H15NS2	C11H15NS2	C11H15NO2	C11H15NO2
Molecular Weight	225.38 g/mol	225.38 g/mol	193.24 g/mol	193.24 g/mol
XLogP3	3.9	3.9	3.047	2.8
Hydrogen Bond Donor Count	0	1	1	1
Hydrogen Bond Acceptor Count	2	2	2	2
Rotatable Bond Count	4	5	5	5
Topological Polar Surface Area	53.5 Ų	53.5 Ų	38.3 Ų	38.3 Ų

Table 2: Spectroscopic Data for Metal Complexes of N-butyl-N-phenyldithiocarbamate[8]



Spectroscopic Technique	Observed Signals (for Zn(II) complex)	Assignment
FT-IR (cm <sup>-1</sup> )	1491	ν(C=N)
1283	ν(C-N)	
957	ν(C=S)	
¹H-NMR (CDCl₃, ppm)	0.88 (t)	CH₃
1.35 (m)	y-CH₂	
1.68 (m)	β-CH <sub>2</sub>	_
4.10 (t)	α-CH <sub>2</sub>	_
7.25–7.28 (m)	Aromatic protons	_
<sup>13</sup> C-NMR (CDCl₃, ppm)	13.70	 CH₃
19.96	y-CH₂	
29.21	β-CH <sub>2</sub>	_
58.83	α-CH <sub>2</sub>	_
126.64, 128.58, 129.19, 129.60	Aromatic carbons	_
212.18	NCS <sub>2</sub>	

Note: The spectroscopic data is for the zinc complex of N-butyl-N-phenyldithiocarbamate, not the free ligand.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis of **butyl phenylcarbamodithioate** are not explicitly published. However, based on the general synthesis of dithiocarbamates, the following procedures can be proposed.

# Synthesis of N-butyl-N-phenyldithiocarbamate







The synthesis of N,N-disubstituted dithiocarbamates typically involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[1]

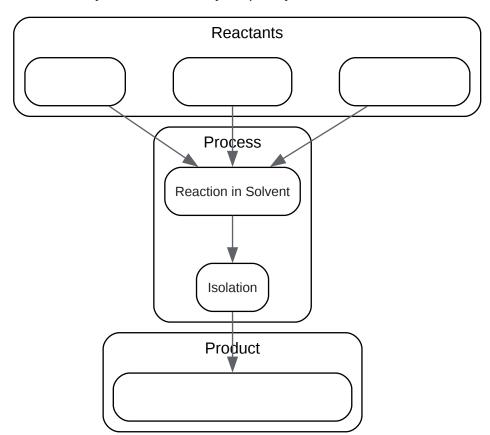
### Materials:

- N-butylaniline
- Carbon disulfide (CS<sub>2</sub>)
- Sodium hydroxide (NaOH) or other suitable base
- Ethanol or other suitable solvent

### Procedure:

- Dissolve N-butylaniline in ethanol in a round-bottom flask.
- · Cool the solution in an ice bath.
- Slowly add an equimolar amount of carbon disulfide to the cooled solution with constant stirring.
- Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise to the reaction mixture.
- Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.
- The sodium salt of N-butyl-N-phenyldithiocarbamate may precipitate out of the solution.
- The product can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.





### Synthesis of N-butyl-N-phenyldithiocarbamate

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Synthesis workflow for N-butyl-N-phenyldithiocarbamate.

# Synthesis of S-butyl N-phenylcarbamodithioate

The synthesis of S-alkyl dithiocarbamates typically involves a two-step process: formation of the dithiocarbamate salt from a primary amine and carbon disulfide, followed by alkylation.

### Materials:

- Aniline
- Carbon disulfide (CS<sub>2</sub>)

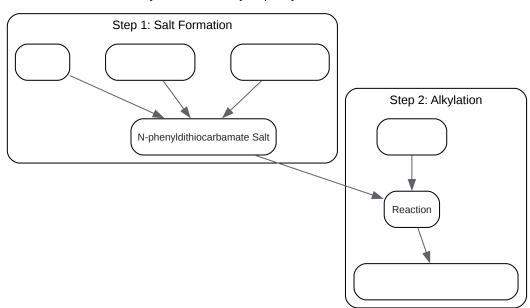


- Sodium hydroxide (NaOH) or other suitable base
- 1-Bromobutane or other butyl halide
- Ethanol or other suitable solvent

### Procedure:

- Formation of the dithiocarbamate salt: Follow the same initial steps as in the synthesis of N-butyl-N-phenyldithiocarbamate, using aniline as the starting amine. This will produce the sodium salt of N-phenyldithiocarbamate.
- Alkylation: To the solution containing the N-phenyldithiocarbamate salt, add a stoichiometric amount of 1-bromobutane.
- Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for the S-alkylation to occur.
- The product, S-butyl N-phenylcarbamodithioate, can be extracted with an organic solvent and purified using techniques such as column chromatography.





Synthesis of S-butyl N-phenylcarbamodithioate

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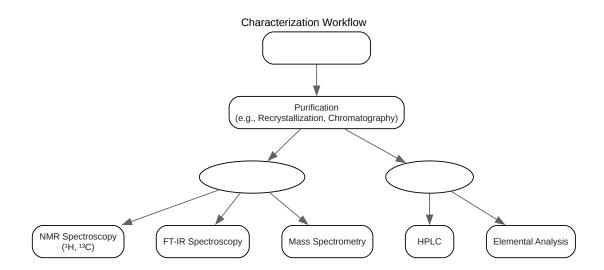
Two-step synthesis of S-butyl N-phenylcarbamodithioate.

# Characterization

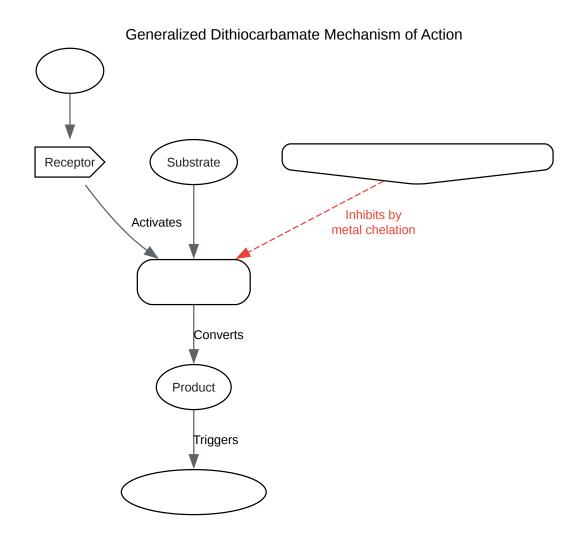
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Workflow for Characterization:









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